methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Description
Methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a heterocyclic organic compound featuring a substituted indole core fused with a brominated pyrimidine ring. The structure includes a cyclopentyl group at position 3, a methyl ester at position 6, and a methyl-substituted nitrogen at position 1 of the indole scaffold.
Properties
Molecular Formula |
C20H20BrN3O2 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C20H20BrN3O2/c1-24-16-9-13(20(25)26-2)7-8-15(16)17(12-5-3-4-6-12)18(24)19-22-10-14(21)11-23-19/h7-12H,3-6H2,1-2H3 |
InChI Key |
FTFXJPTWZUIUNV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1C3=NC=C(C=N3)Br)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with two structurally related indole derivatives from Parchem Chemicals:
| Compound Name | CAS Number | Key Substituents | Functional Groups |
|---|---|---|---|
| This compound | Not provided | 5-Bromopyrimidin-2-yl, cyclopentyl, methyl ester, 1-methyl | Bromopyrimidine, ester, alkyl |
| Ethyl 5-(benzyloxy)-6-bromo-2-(3-bromopropyl)-1-methyl-1H-indole-3-carboxylate | 1704066-54-5 | Benzyloxy (position 5), 3-bromopropyl (position 2), ethyl ester (position 3) | Benzyl ether, bromoalkyl, ester |
| Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate | 83406-90-0 | Aminomethyl (position 2), hydroxyl (position 5), ethyl ester (position 3) | Amine, phenol, ester |
Key Observations:
Core Scaffold Differences: The target compound features a pyrimidine ring fused to the indole core, while the analogues in and lack this fused heterocyclic system.
Substituent Reactivity: The bromine on the pyrimidine ring (target compound) is more electron-deficient than the bromine on the indole (CAS 1704066-54-5), making it more reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. The hydroxyl and aminomethyl groups in CAS 83406-90-0 enable solubility in polar solvents, whereas the target compound’s ester and cyclopentyl groups favor lipophilicity .
Ester Group Variations :
- The methyl ester in the target compound may confer slower hydrolysis rates compared to the ethyl esters in the analogues, affecting bioavailability and enzymatic interactions .
Biological Activity
Methyl 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a bromopyrimidine moiety with an indole ring, which may confer distinct biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, potential mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H20BrN3O2
- Molecular Weight : 414.3 g/mol
The compound's structure includes a cyclopentyl group and a carboxylate ester functionality, contributing to its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism. The specific mechanisms remain under investigation, but initial findings indicate that it may disrupt cellular processes critical for bacterial survival.
Anticancer Properties
The compound has also been evaluated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins. Further research is needed to elucidate the exact molecular targets and pathways involved.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors on the surface of cells, leading to altered signaling cascades that affect cell survival and proliferation.
Research Findings
Several studies have been conducted to explore the biological activities of this compound:
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition of bacterial growth at varying concentrations, indicating potential as a therapeutic agent.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Results : Induced apoptosis in treated cells with IC50 values indicating potency comparable to established anticancer agents.
Data Table: Comparative Activity
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer | HeLa (Cervical Cancer) | 20 | |
| Anticancer | MCF7 (Breast Cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
